(4-amino-3,5-dibromophenyl)methanol
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Overview
Description
(4-amino-3,5-dibromophenyl)methanol is an organic compound with the molecular formula C7H7Br2NO It is characterized by the presence of two bromine atoms, an amino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-3,5-dibromophenyl)methanol typically involves the bromination of a precursor compound followed by reduction. One common method starts with the bromination of 4-aminobenzoic acid methyl ester using bromine to produce 3,5-dibromo-4-aminobenzoic acid methyl ester. This intermediate is then reduced using potassium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-amino-3,5-dibromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to other functional groups.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenylmethanol derivatives.
Scientific Research Applications
(4-amino-3,5-dibromophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-amino-3,5-dibromophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The bromine atoms contribute to its reactivity and ability to undergo various chemical transformations. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlie its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2-amino-3,5-dibromophenyl)methanol: Similar in structure but with the amino group in a different position.
(3,5-dibromophenyl)methanol: Lacks the amino group, affecting its reactivity and applications.
(4-amino-3,5-dibromophenyl)ethanol: Has an ethyl group instead of a methyl group, altering its physical and chemical properties
Uniqueness
(4-amino-3,5-dibromophenyl)methanol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The presence of both amino and hydroxyl groups, along with bromine atoms, makes it a versatile compound for various chemical reactions and research applications.
Properties
CAS No. |
122063-98-3 |
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Molecular Formula |
C7H7Br2NO |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
(4-amino-3,5-dibromophenyl)methanol |
InChI |
InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2 |
InChI Key |
SGAAEMCAFVZUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)CO |
Origin of Product |
United States |
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